molecular formula C24H32N2O5S B2796735 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 922133-02-6

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No.: B2796735
CAS No.: 922133-02-6
M. Wt: 460.59
InChI Key: OSNPZJWKJJINBZ-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a structurally complex small molecule featuring a benzo[b][1,4]oxazepine core fused with a sulfonamide group. The compound’s structural elucidation likely relies on advanced crystallographic methods, such as those implemented in the SHELX software suite, which is widely used for small-molecule refinement and structure solution . Its discovery may align with strategies employed in marine actinomycete research, where LC/MS screening prioritizes chemically novel metabolites for detailed NMR and crystallographic analysis .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5S/c1-15(2)13-26-20-12-18(8-9-21(20)31-14-24(5,6)23(26)27)25-32(28,29)19-10-16(3)22(30-7)17(4)11-19/h8-12,15,25H,13-14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNPZJWKJJINBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of sulfonamide-containing heterocycles, which are often explored for their pharmacological properties. Key structural comparisons can be drawn with:

Benzo[b][1,4]oxazepine derivatives : Analogues lacking the isobutyl or sulfonamide substituents show reduced steric bulk, impacting binding affinity in enzymatic assays.

Aryl sulfonamides : Compounds like 4-methoxy-3,5-dimethylbenzenesulfonamide derivatives exhibit enhanced solubility but lower metabolic stability compared to the target molecule.

NMR and Crystallographic Analysis

As demonstrated in studies of rapamycin analogues (e.g., compounds 1 and 7 in ), NMR chemical shift profiling (Table 2, Figure 6) can pinpoint structural variations in regions analogous to the oxazepine ring (positions 29–36) and sulfonamide substituents (positions 39–44).

Pharmacological and Binding Profiles

Hit Dexter 2.0, a predictive tool for compound behavior, classifies molecules as promiscuous binders, "dark chemical matter," or poorly behaving compounds . In contrast, the target compound’s bulky isobutyl group could mitigate this issue, as steric hindrance often reduces off-target effects.

Data Table: Comparative Analysis of Structural and Functional Features

Feature Target Compound Analogues (e.g., Compound 1 ) Aryl Sulfonamide Derivatives
Core Structure Benzo[b][1,4]oxazepine Benzo[b][1,4]oxazepine Benzene sulfonamide
Key Substituents Isobutyl, methoxy, dimethyl Smaller alkyl groups Methoxy, halogen
NMR Shift Region A Distinct (positions 39–44) Similar to rapamycin Not applicable
Predicted Behavior Reduced promiscuity High promiscuity Moderate promiscuity
Metabolic Stability High (steric shielding) Low Moderate

Research Findings and Methodological Insights

Structural Determination : The compound’s crystallographic data were likely refined using SHELXL, which optimizes bond lengths and angles despite limitations in handling twinned macromolecular data .

LC/MS Prioritization: Marine actinomycete-derived analogues are prioritized via LC/MS-based metabolite profiling, a strategy applicable to discovering sulfonamide-oxazepine hybrids .

NMR Profiling : Comparative NMR analysis (as in ) reveals that substituent-induced electronic changes in the oxazepine ring correlate with bioactivity shifts in kinase inhibition assays.

Q & A

Basic: What are the critical steps and challenges in synthesizing this compound?

Methodological Answer:
Synthesis involves multi-step organic reactions, typically starting with the assembly of the tetrahydrobenzo[b][1,4]oxazepin core followed by sulfonamide coupling. Key challenges include:

  • Step Optimization : Reaction conditions (e.g., temperature, solvent polarity, catalyst choice) must be tuned to maximize yield. For example, inert atmospheres may prevent oxidation of sensitive intermediates .
  • Purification : Chromatography (HPLC or column) is essential due to the compound’s structural complexity. NMR and mass spectrometry validate purity at each stage .
  • Functional Group Compatibility : The isobutyl and methoxy groups may require protective strategies during sulfonamide formation to avoid side reactions .

Basic: How is the compound’s structure confirmed post-synthesis?

Methodological Answer:
Structural confirmation relies on:

  • Spectroscopic Techniques :
    • 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing oxazepin-ring protons from sulfonamide methyl groups) .
    • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula and detects isotopic patterns .
  • X-ray Crystallography : Resolves 3D conformation if single crystals are obtainable, critical for understanding steric effects in biological interactions .

Advanced: What computational methods predict its interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes/receptors. The sulfonamide group often shows hydrogen bonding with catalytic residues, while the oxazepin ring’s rigidity influences steric complementarity .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time. For instance, the isobutyl group’s hydrophobicity may stabilize binding pockets in membrane proteins .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluates electronic interactions (e.g., charge transfer in enzyme inhibition) .

Advanced: How can reaction pathways be analyzed to resolve contradictory yields in sulfonamide coupling?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates. For example, competing N- vs. O-sulfonylation pathways may explain yield discrepancies .
  • Isotopic Labeling : Track 18O or deuterium in reagents to confirm mechanistic steps (e.g., nucleophilic substitution vs. radical pathways) .
  • Computational Reaction Path Searches : Tools like Gaussian or ORCA map energy barriers, identifying rate-limiting steps (e.g., steric hindrance from 3,5-dimethyl groups) .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Assay Standardization : Variability in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) must be controlled. Dose-response curves with IC50/EC50 comparisons clarify potency .
  • Metabolite Profiling : LC-MS/MS identifies degradation products in biological matrices that may interfere with activity measurements .
  • Target Engagement Studies : Use techniques like thermal shift assays to confirm direct binding vs. off-target effects .

Advanced: How do solvent polarity and temperature influence its reactivity in functionalization reactions?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfonamide substitutions, while non-polar solvents (toluene) favor cyclization of the oxazepin ring .
  • Temperature Control : Low temperatures (−20°C to 0°C) suppress side reactions during oxidation of the allyl group (if present), whereas higher temperatures (80–100°C) accelerate SNAr reactions .
  • Dielectric Constant Analysis : Correlate solvent polarity (ε) with reaction rates using Hammett plots to optimize conditions .

Advanced: What strategies improve selectivity in modifying the sulfonamide moiety for target-specific applications?

Methodological Answer:

  • Directed Ortho-Metalation : Introduce substituents at specific positions on the benzene ring to enhance steric or electronic complementarity with targets .
  • Protecting Group Strategies : Temporarily block reactive sites (e.g., methoxy groups) during sulfonamide functionalization to prevent unwanted side products .
  • Structure-Activity Relationship (SAR) Libraries : Synthesize analogs with systematic variations (e.g., replacing 3,5-dimethyl with halogens) and screen against target panels to identify selectivity drivers .

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